Product packaging for Azithromycin hydrogen citrate(Cat. No.:CAS No. 802905-97-1)

Azithromycin hydrogen citrate

Cat. No.: B12701533
CAS No.: 802905-97-1
M. Wt: 941.1 g/mol
InChI Key: FKEJLHMAOPHLIQ-WVVFQGGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin Hydrogen Citrate (CAS 802905-97-1) is a pharmaceutical intermediate with the molecular formula C44H80N2O19 and a molecular weight of 941.1 g/mol . It is a citrate salt form of Azithromycin, a broad-spectrum macrolide antibiotic. The compound's primary research value lies in its mechanism of action, which involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and bacterial growth . This mechanism is a key area of study in microbiology and infectious disease research. Researchers utilize this compound in various non-clinical applications, including in vitro studies on a wide range of bacteria, investigations into anti-inflammatory and immunomodulatory pathways, and the development of novel pharmaceutical formulations . Its high stability and tissue-penetrating properties make it a valuable tool for scientific inquiry . It is important for researchers to note that the absorption of related macrolides can be impaired by simultaneous administration of aluminum- or magnesium-containing antacids . This product is intended For Research Use Only and is not for use in diagnostic procedures or administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H80N2O19 B12701533 Azithromycin hydrogen citrate CAS No. 802905-97-1

Properties

CAS No.

802905-97-1

Molecular Formula

C44H80N2O19

Molecular Weight

941.1 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

FKEJLHMAOPHLIQ-WVVFQGGUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Synthesis and Salt Formation Chemistry of Azithromycin Hydrogen Citrate

Stoichiometric Considerations in Salt Formation

The formation of a stable salt between azithromycin (B1666446) and citric acid is highly dependent on the molar ratios of the reactants, which in turn dictates the pH of the resulting solution.

Molar Ratios of Azithromycin to Citric Acid

The reaction between azithromycin and citric acid can yield different salts depending on the molar ratio of the two components. A particularly noted salt is azithromycin hydrogen citrate (B86180). google.com Research has also pointed to the formation of an azithromycin citrate salt with a molar ratio of 3:2 between azithromycin and citric acid. google.com This specific stoichiometric combination results in a neutral salt where the basic groups of azithromycin (two equivalents) form a salt with the acidic groups of citric acid (three equivalents). google.com For the synthesis of azithromycin hydrogen citrate, the molar ratio between azithromycin and citric acid is maintained close to the stoichiometric ratio. google.comgoogle.com

Influence of Molar Ratio on Solution pH

The molar ratio of azithromycin to citric acid significantly influences the pH of aqueous solutions of the resulting salt. google.comgoogle.com For instance, a 10% aqueous solution of an addition salt of azithromycin and citric acid can have a pH ranging from 4.0 to 8.0. google.comwipo.int Specifically, this compound is characterized by a molar ratio that provides a pH between 4.0 and 6.0 in a 10% aqueous solution. google.comgoogle.com One embodiment of the invention describes an this compound with a molar ratio that results in a pH of 5 in a 10% aqueous solution. google.com In contrast, azithromycin citrate, with a 3:2 molar ratio of azithromycin to citric acid, yields a pH between 6.0 and 8.0 in a 10% aqueous solution. google.comgoogle.com At ambient temperature, this particular salt can form aqueous solutions up to 65% (w/w) with a pH ranging from 6.8 to 7.5. google.com

Reaction Conditions and Solvents for Synthesis

The synthesis of this compound requires careful control of reaction conditions, including the choice of solvent and temperature, to ensure the desired product is formed efficiently and with high purity.

Solvent Systems for Dissolution and Reaction

A variety of solvents can be employed for the dissolution of azithromycin and the subsequent reaction with citric acid. The choice of solvent is critical as it affects the solubility of the reactants and the crystallization of the final product. google.com

Commonly used solvent systems include:

Alcohols: Methanol (B129727), ethanol (B145695), n-propanol, isopropanol, n-butanol, and cyclohexanol. google.com

Ketones: Acetone (B3395972), methyl ethyl ketone, and methyl isobutyl ketone. google.com

Esters: Ethyl acetate (B1210297) and methyl acetate. google.com

Ethers: Tetrahydrofuran and dioxane. google.com

Water and mixtures of these organic solvents with water are also utilized. google.com

For instance, one preparative example involves dissolving azithromycin in acetone, followed by the addition of citric acid. google.comgoogle.com In another example, azithromycin dihydrate and citric acid monohydrate are dissolved in ethanol. google.comgoogle.com The selection of the solvent system can be tailored to optimize the reaction and isolation steps. google.com

Temperature Control during Synthesis

Temperature is a critical parameter throughout the synthesis of this compound. Initially, the dissolution of azithromycin can be performed at ambient temperature. google.comgoogle.com Following the addition of citric acid, the reaction mixture is often heated to reflux to facilitate the salt formation. google.comgoogle.com

After the reaction is complete, a controlled cooling process is essential for the isolation of the product. The mixture is typically cooled to a temperature between 0°C and 5°C. google.comgoogle.com This cooling step promotes the crystallization or precipitation of the this compound salt from the reaction mixture, allowing for its separation. google.com The final product is then often dried under vacuum at a controlled temperature, for example, 40°C. google.comgoogle.com

Isolation and Purification Techniques

Following the synthesis reaction, the this compound salt must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or residual solvents.

The primary method for isolating the salt is through crystallization . google.comgoogle.com This is typically induced by cooling the reaction mixture after the salt formation is complete. google.comgoogle.com The crystallization temperature can range from 25°C up to the reflux temperature of the solvent. google.com Subsequently, the mixture is cooled further, often to between 0°C and 25°C, to maximize the yield of the crystals before they are separated. google.com

Once the crystals have formed, they are separated from the mother liquor by filtration . google.comgoogle.com The isolated solid is then washed, commonly with the same solvent used in the reaction, such as acetone, to remove any remaining impurities. google.comgoogle.com

Crystallization Strategies

Crystallization is the preferred method for isolating this compound from the reaction mixture. google.comgoogle.com The strategy involves creating a supersaturated solution from which the salt can precipitate in a crystalline form.

Key parameters in the crystallization process include:

Solvents : A variety of organic solvents can be used. These include ketones like acetone, esters such as methyl acetate, ethers like tetrahydrofuran, and alcohols such as ethanol. google.comgoogle.com The water content of the solvent can be a factor; for instance, acetone with a water content of 1% to 5% has been used effectively. google.com

Temperature : The crystallization is typically initiated at an elevated temperature, ranging from 25°C up to the reflux temperature of the chosen solvent, to ensure the dissolution of the reactants. google.comgoogle.com

Cooling : After the dissolution and reaction period, the mixture is cooled to a temperature between 0°C and 25°C. google.comgoogle.com This reduction in temperature decreases the solubility of the salt, promoting crystal formation and precipitation. google.com

The table below summarizes specific examples of crystallization strategies for this compound. google.com

Starting MaterialsSolvent (Volume)Process StepsYieldFinal Product Characteristics
Azithromycin (20g), Citric Acid (5.35g)Acetone (100ml)Dissolve at ambient temp, heat to reflux, cool to 0-5°C, filter, wash, dry. google.com22.4gWater content: 1.2%; Acetone content: <0.5%. google.com
Azithromycin Dihydrate (20g), Citric Acid Monohydrate (3.5g)Methyl Acetate (50ml)Heat to reflux, cool to ambient temp, filter, wash, dry. google.comNot specifiedCharacterized by X-ray diffraction and NMR. google.com
Azithromycin Dihydrate (20g), Citric Acid Monohydrate (3.5g)TetrahydrofuranFollows the same procedure as with methyl acetate. google.comNot specifiedCharacterized by X-ray diffraction and NMR. google.com

Depending on the drying method employed, the final salt may contain up to 8% water, though a water content of 6% is often preferred. google.com The goal is to produce a stable crystalline product, although amorphous forms can also be obtained under certain conditions, such as when using ethanol as a solvent followed by evaporation at low pressure. google.com

Other Separation Techniques

Following crystallization, several other separation techniques are employed to process the final product. google.com

Filtration : Once crystallization is complete, the solid salt is separated from the mother liquor via filtration. google.com

Washing : The collected crystalline material, often referred to as a filter cake, is washed. google.com This step typically uses a small amount of the same cold solvent from the crystallization process (e.g., acetone) to remove any remaining impurities or excess reactants from the surface of the crystals. google.com

Drying : The washed salt is dried to remove residual solvents and water. google.com A common method is drying under vacuum at a moderately elevated temperature, such as 40°C. google.com The drying method can influence the final water content of the product. google.com

Analytical Separation : Techniques like High-Performance Liquid Chromatography (HPLC) are used not for bulk separation but for the analytical separation and quantification of azithromycin and its related impurities in the final product. researchgate.netresearchgate.net This is a crucial quality control step to confirm the purity and composition of the this compound salt. google.com

Solid State Characterization and Physicochemical Research of Azithromycin Hydrogen Citrate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the formation of the azithromycin (B1666446) hydrogen citrate (B86180) salt by probing the interactions between the azithromycin molecule and citric acid.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and confirming salt formation through shifts in vibrational frequencies. The IR spectrum of azithromycin hydrogen citrate, typically recorded on a KBr tablet, provides a unique fingerprint that distinguishes it from the individual starting materials. google.com The interaction between the basic nitrogen atoms in the azithromycin molecule and the carboxylic acid groups of citric acid leads to characteristic changes in the spectrum, particularly in the regions associated with O-H, N-H, and C=O stretching vibrations. cdnsciencepub.comresearchgate.net

For instance, the spectrum of azithromycin base shows characteristic peaks for hydroxyl groups (around 3486-3556 cm⁻¹) and the carbonyl group of the lactone ring (around 1718-1725 cm⁻¹). nih.govuspnf.com Upon formation of the hydrogen citrate salt, changes in these and other regions are expected, confirming the ionic interaction.

Table 1: Representative Infrared (IR) Spectroscopy Data for this compound The following table is illustrative of typical data obtained from IR analysis.

Spectral Region (cm⁻¹)Functional Group AssignmentObservation in this compound
3600-3200O-H and N-H StretchingBroad absorption bands indicating hydrogen bonding involved in the salt structure.
3000-2800C-H StretchingMultiple sharp peaks corresponding to the aliphatic C-H bonds in the macrolide structure.
1750-1700C=O Stretching (Lactone)A strong absorption peak characteristic of the lactone carbonyl group in the azithromycin macrocycle. uspnf.com
1650-1550C=O Stretching (Carboxylate)Appearance of strong, asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻) from citric acid, confirming salt formation.
1400-1300C-H BendingCharacteristic bending vibrations for methyl and methylene (B1212753) groups. uspnf.com
1200-1000C-O StretchingStrong bands associated with the ether and alcohol groups present in the molecule. researchgate.net

This table is generated based on typical functional group frequencies and data described in related literature.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹³C ssNMR, is a powerful, non-destructive technique used to characterize the crystalline or amorphous nature of pharmaceutical solids. It provides detailed information about the local chemical environment of each carbon atom in the molecule. For this compound, the ¹³C ssNMR spectrum is used to identify the salt and confirm its structure in the solid state. google.comgoogle.com

The spectrum shows distinct chemical shifts for the carbon atoms of both the azithromycin and citric acid moieties. The formation of the salt, involving protonation of the nitrogen atoms on azithromycin by citric acid, causes noticeable shifts in the resonance of nearby carbon atoms compared to their positions in the free base or free acid. These shifts are definitive evidence of the salt's formation and provide insights into the molecular packing and intermolecular interactions within the crystal lattice. google.com

Table 2: Illustrative Solid-State ¹³C-NMR Chemical Shifts for this compound The data presented are characteristic values for identifying the compound. google.comgoogle.com

Chemical Shift (ppm)Carbon Atom Assignment (Illustrative)
~179Lactone Carbonyl (C=O) in Azithromycin
70-85Carbons bonded to Oxygen (C-O) in sugar moieties and macrolide ring
40-50Carbons adjacent to Nitrogen atoms (e.g., N-CH₃)
6-25Methyl and other aliphatic carbons

This table represents key chemical shifts used for the identification of this compound as described in patent literature. google.comgoogle.com

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for analyzing the solid-state structure of crystalline materials, providing information on crystal structure, form, and crystallinity.

Powder X-ray Diffraction (PXRD) is an essential tool for the solid-state characterization of pharmaceutical compounds. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. The PXRD pattern of this compound is used to confirm its crystalline nature and distinguish it from other solid forms of azithromycin or an amorphous state. google.comgoogle.com The analysis involves scanning the sample with X-rays over a range of 2θ angles and recording the diffraction peaks' positions and intensities.

The resulting diffractogram for this compound shows a distinct set of peaks at specific 2θ angles, confirming its unique crystal lattice. google.comgoogle.com This pattern is crucial for quality control, ensuring batch-to-batch consistency and stability of the crystalline form.

Table 3: Characteristic Powder X-ray Diffraction (PXRD) Peaks for this compound The following 2θ values represent the most significant peaks for identification. google.comgoogle.com

Position (°2θ)
6.2
8.0
9.7
10.5
11.4
12.3
15.5
16.1
17.0
18.2
19.4
21.1

This data is based on PXRD spectra provided in patent literature for this compound. google.com

While PXRD is used for fingerprinting a bulk crystalline powder, single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule within a single crystal. This technique can precisely determine bond lengths, bond angles, and the conformation of the azithromycin and citrate ions in the crystal lattice. It also reveals detailed information about intermolecular interactions, such as hydrogen bonding, and the arrangement of solvent molecules (e.g., water) within the crystal structure. researchgate.netresearcher.life

Although obtaining a single crystal suitable for this analysis can be challenging, the data it provides is invaluable. For complex structures like azithromycin salts, single-crystal XRD can confirm the precise stoichiometry of the salt and elucidate the conformational changes that occur upon salt formation, offering a definitive understanding of the solid-state structure that complements the bulk data from PXRD. researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are vital for characterizing the stability, hydration state, and purity of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. A DSC thermogram can reveal events such as melting (endothermic peak), crystallization (exothermic peak), and solid-solid phase transitions. The melting point is a key indicator of the purity and identity of a specific crystalline form. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is particularly useful for determining the water content (hydration) of a sample, as the loss of water molecules upon heating results in a quantifiable weight loss. nih.gov For this compound, which can contain variable amounts of water (up to 8%), TGA is crucial for determining its hydration state and thermal stability. google.comnih.gov The degradation temperature, at which the compound begins to decompose, can also be determined. plos.org

Table 4: Application of Thermal Analysis to this compound

TechniqueInformation ObtainedRelevance to this compound
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, purity.Determines the characteristic melting endotherm, confirming the identity and purity of the crystalline salt.
Thermogravimetric Analysis (TGA) Water content, thermal stability, decomposition temperature.Quantifies the percentage of water in the hydrated salt form and identifies the temperature at which significant degradation begins. google.comnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, such as melting point and phase transitions. While specific DSC data for this compound is not detailed in the provided search results, extensive research has been conducted on related forms of azithromycin, primarily the dihydrate.

DSC analyses are widely used to confirm the formation of new crystalline structures, such as cocrystals or salts, and to determine their melting points. nih.gov For azithromycin dihydrate, a sharp endothermic fusion peak is consistently observed, though the exact temperature varies slightly across studies. Research has reported this peak at 124.9°C, 126.7°C, and 130°C. nih.govnih.govnih.govresearchgate.net One investigation identified a distinct polymorphic form of azithromycin dihydrate with an endotherm at 139°C (at a 20°C/minute heating rate) or 143.7°C (at a 10°C/minute heating rate). google.comgoogle.com These endothermic events correspond to the melting point of the substance, often following dehydration. nih.gov The variation in melting points suggests the existence of different crystalline forms or variations in experimental conditions, such as the heating rate, which was noted to be 2°C/min and 10°C/min in different studies. nih.govarabjchem.org

Table 1: DSC Endothermic Peaks for Azithromycin Forms

Azithromycin Form Endothermic Peak (°C) Heating Rate Notes Source(s)
Azithromycin Dihydrate 124.9 Not Specified Corresponds to melting point. nih.gov, researchgate.net
Azithromycin Dihydrate 126.7 10 °C/min --- nih.gov
Azithromycin Dihydrate 130 Not Specified Corresponds to dehydration and potential recrystallization. nih.gov
Azithromycin Dihydrate (Polymorph) 139 20 °C/min Recorded in an open aluminum crucible. google.com, google.com
Azithromycin Dihydrate (Polymorph) 143.7 ± 0.5 10 °C/min Recorded in a capillary crucible. google.com, google.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and composition, including solvent and water content. TGA studies on azithromycin have been crucial in understanding its hydration states.

For azithromycin dihydrate, TGA thermograms show a characteristic weight loss that corresponds to the removal of water molecules. arabjchem.org One study documented a weight loss of 4.38%, which stoichiometrically aligns with the loss of two water molecules as the dihydrate form transitions to the anhydrous form. arabjchem.org This dehydration process was observed to begin at room temperature (25°C) and complete by 120°C. arabjchem.org TGA is also employed to evaluate the thermal stability of new formulations, such as cocrystals, where weight loss before the melting point can indicate the removal of unbound or solvated molecules. nih.gov In the development of azithromycin solid dispersions, TGA confirmed the loss of crystallization water. researchgate.net

Hygroscopicity and Water Content Research

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids. Research into this compound and related forms reveals significant interactions with water.

Patents for this compound specify that the salt may contain up to 8% water content at 40% relative humidity, with a more preferable limit of up to 6%. google.comgoogle.com A specific batch prepared with azithromycin in acetone (B3395972) and citric acid yielded this compound with a water content of 1.2% as determined by the Karl-Fischer method. google.comgoogle.com

Studies on other forms of azithromycin provide further context. The commercial dihydrate form can be converted to an anhydrous form upon heating, but this anhydrate is unstable in the presence of moisture and rapidly rehydrates back to the more stable dihydrate. arabjchem.org The rehydration of the anhydrous form can be complete within 30 minutes in ambient air. arabjchem.org In contrast, spray-dried pure azithromycin demonstrates relatively low water absorption, recorded at 6% at a relative humidity (RH) of 90%. nih.gov This property is utilized in combination drug formulations to protect more hygroscopic substances from moisture-induced degradation. nih.gov

Table 2: Water Content and Hygroscopicity Data for Azithromycin Forms

Compound/Form Condition Water Content / Observation Source(s)
This compound 40% Relative Humidity Up to 8% (preferred up to 6%) google.com, google.com
This compound Post-synthesis (Karl-Fischer method) 1.2% google.com, google.com
Anhydrous Azithromycin Exposure to ambient air Rapidly rehydrates to dihydrate form within 30 minutes. arabjchem.org
Spray-dried Azithromycin 90% Relative Humidity ~6% water absorption nih.gov

Polymorphism and Pseudopolymorphism Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates). researchgate.net Azithromycin is well-documented to exhibit extensive polymorphism and pseudopolymorphism, which significantly impacts its physicochemical properties. google.com

Numerous crystalline forms of azithromycin, often designated by letters (e.g., Form F, G, H, J, M), have been identified and patented. google.comgoogle.com These forms are often solvates or hydrates. For instance, Form F is a monohydrate hemi-ethanol solvate, Form G is a sesquihydrate, and Form J is a monohydrate hemi-n-propanol solvate. google.comgoogle.com The existence of these varied forms underscores the compound's propensity to entrap solvent molecules within its crystal lattice. google.com

The specific solvent used during crystallization plays a critical role in determining the resulting solid-state form. arabjchem.org Crystallization from a water-acetone mixture typically yields the dihydrate, while a water-alcohol mixture can produce a monohydrate. nih.govarabjchem.org Single-crystal X-ray studies have confirmed that the solid-state conformation of azithromycin molecules is affected by the presence of different solvents. researchgate.net In addition to crystalline forms, azithromycin can also exist in an amorphous state, which lacks long-range molecular order. google.com Notably, one method for preparing azithromycin citrate, by dissolving the dihydrate and citric acid monohydrate in ethanol (B145695) followed by solvent evaporation, was reported to yield a white solid confirmed by X-ray diffraction to be an amorphous product. google.com

Analytical Methodologies for Azithromycin Hydrogen Citrate Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of Azithromycin (B1666446). High-Performance Liquid Chromatography (HPLC) is the most versatile and commonly used technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for residue analysis.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent method for the analysis of Azithromycin. researchgate.net Its adaptability allows for the use of various stationary phases, mobile phases, and detectors to achieve optimal separation and quantification. Reversed-phase HPLC is frequently the mode of choice, capable of separating Azithromycin from its related substances and degradation products. nih.gov

HPLC coupled with an Ultraviolet (UV) detector is a common and accessible method for Azithromycin analysis. nih.gov Despite Azithromycin lacking a strong UV chromophore, detection is typically effective at lower wavelengths, commonly between 210 nm and 215 nm. nih.govnih.govjapsonline.com For instance, a validated stability-indicating liquid chromatographic method utilized a reversed-phase C18 column with a UV detector set at 210 nm. researchgate.netsemanticscholar.orgnih.gov Another study employed a mobile phase of acetonitrile (B52724), 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium (B1175870) hydroxide (B78521) (pH 6.5), and water, with UV detection at 215 nm. nih.gov The selection of the stationary phase is critical, with C18 and C8 columns being frequently reported. nih.govresearchgate.netderpharmachemica.com Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve the desired separation and peak shape. nih.govjapsr.in

Table 1: Examples of HPLC-UV Method Conditions for Azithromycin Analysis
Stationary PhaseMobile PhaseWavelength (nm)Flow Rate (mL/min)Reference
Reversed-phase C18Phosphate (B84403) buffer-methanol (20:80)210Not Specified researchgate.netsemanticscholar.org
C-8 Column0.0335M Phosphate Buffer (pH 7.5) and Methanol (B129727) (20:80)2101.2 derpharmachemica.com
Hypersil BDS-C18 (250 mm × 4.6 mm)Methanol, acetonitrile and phosphate buffer pH 8 (60:30:10; v/v)2121.0 researchgate.net
C18 column (250 mm × 4.6 mm, 5 μm)Methanol/buffer (90:10 v/v)2101.5 nih.gov
Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm)Ammonium acetate (B1210297) solution (30 mmolL−1, pH= 6.8) and acetonitrile (18:82, v/v)2100.7 japsonline.com
XTerra® (250 mm × 4.6 mm, 5 µm)Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v)2151.0 nih.gov

Electrochemical detection (ECD) offers a sensitive alternative to UV detection for compounds that are electrochemically active, such as Azithromycin. antecscientific.com The United States Pharmacopeia (USP) has historically included methods for Azithromycin analysis that employ amperometric electrochemical detection. antecscientific.comekb.eg These methods often utilize a dual glassy carbon working electrode. ekb.eg One study detailed a method for analyzing related substances in Azithromycin tablets using an electrochemical detector with the working electrode set at +900 mV. bvsalud.org While highly sensitive, assay procedures using ECD can sometimes be time-consuming, both in sample preparation and chromatography. nih.gov However, for impurity analysis, LC-ECD is often the method of choice. antecscientific.com The development of graphene-modified electrodes has also shown promise for the electrochemical detection of Azithromycin, offering high sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the quantification of Azithromycin, especially in complex biological matrices like human plasma. lshtm.ac.ukresearchgate.netnih.gov This method provides high sensitivity and specificity, making it the most common bioanalytical method for measuring Azithromycin. lshtm.ac.uknih.gov

LC-MS/MS methods typically use electrospray ionization (ESI) in positive mode. nih.govbohrium.comresearchgate.net The analysis is performed by monitoring specific mass-to-charge (m/z) transitions for Azithromycin and an internal standard in multiple reaction monitoring (MRM) mode. nih.govbohrium.com For example, a common transition for Azithromycin is m/z 749.50 > 591.45. lshtm.ac.uknih.govbohrium.com The use of MS-compatible mobile phases, such as those containing formic acid or ammonium acetate, is essential. ekb.eglshtm.ac.uknih.gov These methods often require only a small sample volume and have short analysis times, enabling high-throughput analysis. lshtm.ac.uknih.govbohrium.com

Table 2: Examples of LC-MS/MS Method Parameters for Azithromycin Analysis
Stationary PhaseMobile PhaseIonization ModeMRM Transition (m/z)MatrixReference
ACE C18 (2.1 x 100 mm, 1.7 µm)0.1% formic acid and methanol/acetonitrile (1:1, v/v)Positive ESI749.50 > 591.45Human Plasma lshtm.ac.uknih.govbohrium.com
AQUASIL C18 (50 × 4.6 mm, 5 μm)0.2% Formic Acid in water and Methanol with 0.1% Formic AcidPositive ESINot SpecifiedDried Blood Spots nih.gov
C18 (50 × 2.1 mm, 5 µm)Acetonitrile and 0.1% formic acid in water (80:20 v:v)Not SpecifiedNot SpecifiedHuman Plasma researchgate.net
SunFire C18 (50mm × 2.1mm, 3.5μm)Ammonium acetate, water, acetonitrile, methanol, glacial acetic acidPositive ESI749.58 > 591.6Human Plasma researchgate.net

The validation of any analytical method for Azithromycin is critical to ensure its reliability and is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). japsonline.comresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, robustness, ruggedness, and sensitivity (limits of detection and quantitation). derpharmachemica.comijrpns.com

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.govresearchgate.net For Azithromycin, linearity has been established over various ranges, such as 0.3–2.0 mg/mL, 5–200 μg/mL, and 0.5 to 2000 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. japsonline.comresearchgate.netsemanticscholar.orgnih.gov

Precision : This parameter assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). researchgate.netjapsr.in For Azithromycin assays, %RSD values for precision are generally required to be not more than 2.0%. derpharmachemica.comijrpns.com

Accuracy : Accuracy is determined by calculating the percent recovery of the analyte. japsr.in Methods for Azithromycin typically show high accuracy, with recovery values around 100%. nih.govresearchgate.netsemanticscholar.org

Specificity : The method must be able to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or excipients. japsonline.comderpharmachemica.com

Robustness and Ruggedness : Robustness is evaluated by making deliberate small changes to method parameters like mobile phase composition, pH, and flow rate to assess the method's reliability. japsonline.com Ruggedness refers to the reproducibility of the method under various conditions, such as different days or by different analysts. derpharmachemica.comresearchgate.net

Sensitivity : The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjapsonline.com These values vary significantly depending on the detection method, with LC-MS/MS offering the highest sensitivity. nih.govjapsonline.comjapsr.in

Retention Time : The time it takes for the analyte to pass through the column is a key parameter for identification. For Azithromycin, a sharp peak with a consistent retention time is desirable. derpharmachemica.com

Table 3: Summary of Validation Parameters for Azithromycin HPLC Methods
ParameterTypical Acceptance Criteria/Reported ValuesReference
Linearity (r²)> 0.999 japsonline.comderpharmachemica.comijrpns.com
Precision (%RSD)< 2.0% researchgate.netjapsr.inijrpns.com
Accuracy (% Recovery)100 ± 2% nih.govresearchgate.netsemanticscholar.org
LOD0.0005 mg/mL (UV); 14.40 ng/mL (UV); 0.476 µg/mL (UV) japsonline.comresearchgate.netsemanticscholar.orgjapsr.in
LOQ0.078% (78 µg) (UV); 43.66 ng/mL (UV); 1.443 µg/mL (UV) nih.govjapsonline.comjapsr.in

While less common than HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the determination of Azithromycin, particularly for analyzing its residues in biological fluids. ekb.egbookpi.org This method typically involves an extraction of Azithromycin from the sample, followed by a derivatization step, such as acetylation with an acetic anhydride-pyridine mixture, to increase its volatility for GC analysis. ekb.egbookpi.org Detection is often performed using single-ion monitoring (SIM) for enhanced sensitivity. ekb.egbookpi.org One described method reported a detection limit of 2 µg/mL in biological fluids. bookpi.org

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the determination of Azithromycin, relying on the measurement of light absorption by the substance.

UV-Visible spectrophotometry offers a simple, sensitive, and economical approach for the estimation of Azithromycin. Various methods have been developed based on different chemical reactions that produce a chromogen, which can be measured quantitatively.

One common method involves the oxidation of Azithromycin with an oxidizing agent like potassium permanganate (B83412). This reaction liberates formaldehyde, which then reacts with an acetylacetone-ammonium acetate reagent to form a yellow-colored product, 3,5-diacetyl-2,6-dihydrolutidine. banglajol.infoijpsonline.com This chromogen exhibits maximum absorbance (λmax) at approximately 412 nm. banglajol.infoijpsonline.comscispace.com The method demonstrates good linearity over specific concentration ranges and has been validated according to ICH guidelines for accuracy and precision. banglajol.infoscispace.com

Another approach is based on the reduction of potassium permanganate by Azithromycin in an alkaline medium. The decrease in the absorbance of the permanganate ion is measured at around 547 nm, which correlates to the concentration of Azithromycin. nih.gov Furthermore, direct UV spectrophotometry has been utilized, with absorbance maxima for Azithromycin in pH 6.8 phosphate buffer identified at 208 nm. researchgate.netsudps.org A separate method involves a hydrolytic reaction with concentrated sulfuric acid, yielding a yellow aglycone solution with an absorbance maximum at 480 nm. impactfactor.org

The selection of the specific UV spectrophotometric method can depend on the sample matrix and the required sensitivity.

Table 1: Research Findings for UV Spectrophotometry of Azithromycin

Parameter Method 1 (Oxidation & Derivatization) Method 2 (Permanganate Reduction) Method 3 (Direct in Buffer) Method 4 (Acid Hydrolysis)
Principle Oxidation with KMnO4, reaction with acetyl acetone (B3395972) Reduction of KMnO4 in alkaline medium Direct measurement in phosphate buffer Hydrolysis with H2SO4
λmax 412 nm banglajol.infoijpsonline.comscispace.com 547 nm nih.gov 208 nm researchgate.netsudps.org 480 nm impactfactor.org
Linearity Range 10-75 µg/mL banglajol.infoijpsonline.com 2-20 µg/mL nih.gov 10-50 µg/mL researchgate.netsudps.org 20-60 µg/mL impactfactor.org
Correlation Coefficient (R²) 0.999 banglajol.infoscispace.com Not Specified 0.997 researchgate.net 0.9997 impactfactor.org
Limit of Detection (LOD) Not Specified Not Specified 1.6 µg/mL researchgate.netsudps.org 1.936 µg/mL impactfactor.org

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 5 µg/mL researchgate.netsudps.org | 5.868 µg/mL impactfactor.org |

Flow injection analysis (FIA) provides a rapid and automated method for the determination of Azithromycin in pharmaceutical formulations. One developed FIA method is based on the reaction of Azithromycin with p-chloranil (tetrachloro-p-benzoquinone) in a methanol medium, a reaction that is accelerated by hydrogen peroxide. unesp.br This reaction produces a purple-red colored compound with a maximum absorbance at 540 nm. unesp.br

The use of a merging zones flow-injection system allows for high sample throughput, with reported rates of up to 65 samples per hour. unesp.br The method has been optimized using multivariate techniques and shows excellent linearity and recovery, with no significant interference from common pharmaceutical excipients. unesp.br

Table 2: Research Findings for Flow Injection Spectrophotometry of Azithromycin

Parameter Finding
Reagents p-chloranil, Hydrogen Peroxide unesp.br
Medium Methanol unesp.br
λmax 540 nm unesp.br
Linearity Range 50 - 1600 µg/mL unesp.br
Correlation Coefficient (r) 0.9998 unesp.br
Limit of Detection 6.6 µg/mL unesp.br
Limit of Quantification 22.1 µg/mL unesp.br
Sampling Rate 65 samples per hour unesp.br

| Recovery | 98.6% to 100.4% unesp.br |

Voltammetric Techniques

Voltammetric methods are electrochemical techniques that offer high sensitivity for the determination of electroactive compounds like Azithromycin. These methods are based on measuring the current that flows through an electrode as the potential is varied.

Differential Pulse Voltammetry (DPV) has been successfully applied for the determination of Azithromycin in pharmaceutical formulations. scielo.pt Studies using a glassy carbon electrode have shown that the oxidation of Azithromycin is an irreversible, diffusion-adsorption controlled process. nih.gov The oxidation peak potential is dependent on the pH of the supporting electrolyte. nih.govsemanticscholar.org For instance, in one DPV study, an oxidation peak was observed at 760 mV, attributed to the oxidation of the tertiary amine groups in the Azithromycin molecule. scielo.pt The peak current varies linearly with the drug's concentration, allowing for quantitative analysis. nih.gov

Another study employed a graphene-modified glassy carbon electrode, which enhanced the electrochemical response. semanticscholar.org This modification resulted in a higher oxidation peak that appeared at a lower potential (+1.12 V) compared to the bare electrode, leading to a significantly lower detection limit. semanticscholar.org Amperometric techniques have also been shown to provide even greater sensitivity for Azithromycin detection. nih.gov Voltammetric methods present advantages such as high sensitivity, low cost, and the ability to directly analyze samples without extensive pretreatment, even in the presence of excipients. scielo.pt

Table 3: Research Findings for Voltammetric Techniques for Azithromycin

Technique Electrode pH / Medium Linear Range Limit of Detection (LOD) Reference
Differential Pulse Voltammetry (DPV) Glassy Carbon pH 7 Phosphate Buffer 1-15 µg/mL Not Specified nih.gov
Differential Pulse Voltammetry (DPV) Platinum 0.1 M Bu4NFP6 / CH3CN 4 to 16 mM Not Specified scielo.pt
Differential Pulse Voltammetry (DPV) Graphene-Modified Glassy Carbon pH 5 Acetate Buffer 10⁻⁸–10⁻⁵ M 3.03 × 10⁻⁹ M semanticscholar.org

Fourier Transform Infrared (FT-IR) Transmission Spectroscopy for Assessment

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for both qualitative and quantitative analysis of pharmaceuticals. This technique measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds, providing a unique molecular fingerprint.

For the quantitative assessment of Azithromycin, FT-IR spectroscopy offers a simple, rapid, and solvent-free method. pjaec.pkresearchgate.net The analysis is often performed using KBr pellets containing a known amount of the ground sample. pjaec.pk The quantification is based on Beer's law, where the intensity of a specific absorption band is proportional to the concentration of the analyte. scielo.ptpjaec.pk

Research has focused on the carbonyl (C=O) absorption band of Azithromycin for calibration. scielo.ptpjaec.pk This band appears in the region of 1709–1744 cm⁻¹. pjaec.pkresearchgate.net By creating a calibration model based on the area of this peak for standards of known concentrations, the amount of Azithromycin in unknown samples can be accurately determined. scielo.ptpjaec.pk This method has demonstrated excellent linearity with high regression coefficients (R² > 0.999). scielo.ptpjaec.pk FT-IR provides a significant advantage by avoiding time-consuming sample preparation and the use of organic solvents, making it an environmentally friendly and cost-effective option for quality control. pjaec.pkresearchgate.netrjptonline.org However, excipients in some formulations, such as suspensions, can cause spectral interference, making direct analysis challenging. scielo.pt

Table 4: Research Findings for FT-IR Spectroscopy of Azithromycin

Parameter Finding
Technique Transmission Spectroscopy pjaec.pkresearchgate.net
Sample Preparation KBr Pellets pjaec.pk
Analytical Band Carbonyl (C=O) group absorption scielo.ptpjaec.pk
Wavenumber Region 1709-1744 cm⁻¹ pjaec.pkresearchgate.net (Maximum at 1728 cm⁻¹) scielo.pt
Calibration Model Based on Beer's Law scielo.ptpjaec.pk
Regression Coefficient (R²) 0.999 scielo.ptpjaec.pk
Advantages Rapid, economical, solvent-free, minimal sample preparation pjaec.pkrjptonline.org

| Limitations | Potential for spectral interference from excipients scielo.pt |

Pre Formulation and Formulation Development Research of Azithromycin Hydrogen Citrate

Stability Studies of the Bulk Drug Substance

The stability of a bulk drug substance is a critical factor in the development of a safe, effective, and reliable pharmaceutical product. Environmental factors such as temperature, humidity, and light can significantly impact the chemical and physical integrity of azithromycin (B1666446) hydrogen citrate (B86180).

Degradation Pathways in Model Systems

Studies have shown that azithromycin can degrade through several pathways, with hydrolysis and oxidation being the most common. The degradation of azithromycin in aqueous solutions is pH-dependent. nih.gov In acidic conditions, the primary degradation product is desosaminylazithromycin (B193682), which is formed by the hydrolytic cleavage of the cladinose (B132029) sugar. nih.govresearchgate.net As the pH moves towards neutral (pH 7.2), the formation of desosaminylazithromycin decreases, and two other degradation products associated with the opening of the macrocyclic lactone ring become more prominent. nih.govresearchgate.net

Forced degradation studies under various stress conditions have been conducted to understand the degradation profile of azithromycin. In these studies, azithromycin was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.net Under acidic hydrolysis, only one degradation product was observed. researchgate.net However, in an acidic environment, degradation products can be resolved from the active pharmaceutical ingredient. nih.gov Oxidative degradation, carried out using hydrogen peroxide, also leads to the formation of degradation products. nih.govscielo.br

Effects of Environmental Factors (e.g., temperature, humidity)

Environmental factors play a significant role in the stability of azithromycin hydrogen citrate.

Temperature: Elevated temperatures accelerate the degradation of azithromycin. mdpi.comnih.govresearchgate.net Studies on reconstituted azithromycin oral suspension showed that while the drug remained stable for 10 days under various in-home storage conditions (refrigerated at 4°C, room temperature at 20°C, and higher temperatures of 30°C, 40°C, and 50°C), there was a change not exceeding 5% in the samples. researchgate.net Another study investigating the decomposition of azithromycin at temperatures of 40, 50, 60, and 70 degrees Celsius found that the rate of decomposition increased with temperature. researchgate.net The degradation process follows the Arrhenius equation, which relates the rate of a chemical reaction to the temperature. researchgate.net The apparent activation energy for azithromycin in solution has been calculated to be 96.8 kJ mol−1. researchgate.net

Humidity: The presence of moisture can also impact the stability of azithromycin. Anhydrous azithromycin is hygroscopic and can convert to the dihydrate form when stored at room temperature. researchgate.net To mitigate the effects of humidity, packaging in a gas-impermeable container, such as a polyethylene/aluminum laminate bag, has been shown to delay or prevent degradation. google.com Storing azithromycin monohydrate in such packaging at 25°C and 60% relative humidity for 3 months resulted in less than 5% transformation to the dihydrate form. google.com

Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of azithromycin. scielo.brmdpi.comnih.gov Studies have shown that azithromycin solutions experience a loss of potency when exposed to UV light, germicidal light, and solar light. scielo.brscielo.br The degradation is more pronounced with increasing exposure time to UV radiation. mdpi.comnih.gov

The following table summarizes the effects of different environmental factors on azithromycin stability:

Environmental FactorEffect on Azithromycin StabilityReferences
Temperature Increased temperature accelerates degradation. mdpi.comnih.govresearchgate.netresearchgate.net
Humidity Anhydrous form is hygroscopic and can convert to dihydrate. researchgate.net
Light (UV) Exposure to UV light leads to degradation and loss of potency. scielo.brmdpi.comnih.govscielo.br

Excipient Compatibility Studies

Excipients are inactive ingredients added to a pharmaceutical formulation to aid in the manufacturing process, and to improve the stability, bioavailability, and patient acceptability of the drug product. However, excipients can also interact with the active pharmaceutical ingredient (API), potentially affecting its stability and efficacy. Therefore, excipient compatibility studies are a crucial part of pre-formulation research.

Use of Spectroscopic and Thermal Techniques

Several analytical techniques are employed to assess the compatibility of azithromycin with various excipients.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for detecting chemical interactions between the drug and excipients. By comparing the FTIR spectra of the pure drug, the pure excipient, and their physical mixture, any changes in the characteristic peaks can indicate an interaction. nih.gov

Raman Spectroscopy: This technique can be used for both qualitative and quantitative analysis of azithromycin in solid dosage forms, helping to identify the API and excipients and to detect any changes that may indicate an interaction.

Thermal Techniques:

Differential Scanning Calorimetry (DSC): DSC is widely used to study the thermal behavior of drugs and excipients. It measures the difference in heat flow between a sample and a reference as a function of temperature. Changes in the melting point, the appearance of new peaks, or changes in the enthalpy of fusion in the thermogram of a drug-excipient mixture compared to the individual components can suggest an interaction. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for studying dehydration and decomposition processes. researchgate.net

Research on Lyophilized Formulations for Injection

Lyophilization, or freeze-drying, is a common technique used to enhance the stability of pharmaceutical products, particularly for drugs that are unstable in aqueous solution. For Azithromycin for Injection, this process involves removing water from the drug formulation at low temperatures, resulting in a sterile powder that can be reconstituted before administration.

The reconstitution of lyophilized azithromycin is a critical step for its intravenous use. Research and product guidelines specify precise procedures to ensure the drug is properly dissolved and stable.

The initial reconstitution is performed by adding 4.8 mL of Sterile Water for Injection to a 500 mg vial of lyophilized azithromycin. hres.cadrugs.com This process is aided by shaking the vial until all of the drug powder is completely dissolved. hres.ca It is recommended to use a standard 5 mL syringe to ensure the exact volume of sterile water is added, as the vials are supplied under vacuum. drugs.com This procedure results in a solution with a concentration of 100 mg of azithromycin per mL. hres.cadrugs.com

Stability studies have demonstrated that this reconstituted solution is stable for 24 hours when stored at or below room temperature (up to 30°C or 86°F). hres.cadrugs.comgoogle.comgoogle.com Parenteral drug products should always be inspected visually for particulate matter after reconstitution; if any particles are evident, the solution should not be used. drugs.com

Table 1: Reconstitution and Stability of Azithromycin for Injection

Parameter Specification Source(s)
Reconstitution Vehicle Sterile Water for Injection hres.cadrugs.com
Vehicle Volume 4.8 mL per 500 mg vial hres.cadrugs.com
Final Concentration 100 mg/mL hres.cadrugs.com
Stability 24 hours hres.cagoogle.comgoogle.com

| Storage Condition | Below 30°C (86°F) | drugs.comgoogle.comgoogle.com |

Following reconstitution, the concentrated azithromycin solution must be further diluted before intravenous infusion. hres.cadrugs.com Compatibility studies have identified several suitable diluents for this purpose. The 5 mL of the 100 mg/mL reconstituted solution is transferred into a larger volume of an appropriate diluent to achieve a final infusion concentration of either 1.0 mg/mL or 2.0 mg/mL. hres.cahres.ca

To achieve a 1.0 mg/mL concentration, the reconstituted solution is added to 500 mL of a compatible diluent. hres.cahres.ca For a 2.0 mg/mL concentration, it is added to 250 mL. hres.cahres.ca

A range of intravenous fluids have been shown to be compatible with azithromycin for injection. drugs.comhres.ca These include:

Mechanistic Studies of Antimicrobial Action at the Molecular Level

Ribosomal Binding and Protein Synthesis Inhibition

Azithromycin (B1666446) exerts its bacteriostatic, and in higher concentrations, bactericidal effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through a specific and high-affinity binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The primary molecular target of azithromycin is the 50S ribosomal subunit of the bacterial 70S ribosome. smpdb.cataylorandfrancis.com Specifically, it binds to the 23S ribosomal RNA (rRNA) component within this subunit. smpdb.canih.govmdpi.commdpi.com The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.commdpi.com By lodging itself in this tunnel, approximately 8–10 Å away from the peptidyl transferase center (PTC), azithromycin creates a steric blockade. mdpi.com

The interaction is highly specific. In Deinococcus radiodurans, for instance, one azithromycin molecule has been shown to interact with domains IV and V of the 23S rRNA, while a second molecule can interact with domain II of the 23S rRNA and ribosomal proteins L4 and L22, suggesting a dual-binding capability in some organisms. mdpi.com In Escherichia coli, the binding process is described as a two-step event: an initial low-affinity binding in the upper part of the exit tunnel, followed by a slower transition to a high-affinity site that forms a much tighter complex. This high-affinity site involves nucleoside 2609 of the 23S rRNA.

The chemical structure of azithromycin, particularly the nitrogen atom inserted into the lactone ring, alters the ring's conformation, which is thought to enable novel contacts with the ribosome that are distinct from other macrolides. mdpi.com The desosamine (B1220255) sugar moiety of the molecule extends towards the PTC, contributing to the obstruction of the exit tunnel. mdpi.com

Target ComponentBinding Location/InteractionConsequence
50S Ribosomal Subunit Binds to the 23S rRNA.Inhibition of protein synthesis.
Peptide Exit Tunnel Occupies a site near the peptidyl transferase center.Physical obstruction for the nascent polypeptide chain.
23S rRNA Domains (e.g., D. radiodurans) Interacts with Domains II, IV, and V.Stabilizes binding and enhances inhibitory effect.
Ribosomal Proteins (e.g., D. radiodurans) Interacts with L4 and L22.Contributes to the dual-binding mechanism.

By binding within the peptide exit tunnel, azithromycin directly interferes with the elongation phase of protein synthesis. taylorandfrancis.comnih.govnih.gov It physically obstructs the path of the growing polypeptide chain, effectively halting its progression. mdpi.commdpi.comnih.gov This blockage prevents the crucial steps of transpeptidation (the formation of peptide bonds) and translocation (the movement of the ribosome along the mRNA). nih.govnih.govnih.gov As a result, the peptidyl-tRNA cannot move from the A-site to the P-site of the ribosome, leading to a premature dissociation of the incomplete peptide chain and the cessation of protein synthesis. nih.govnih.gov This inhibition is context-specific, meaning the stalling of the ribosome can depend on the specific amino acid sequence of the nascent peptide.

Beyond inhibiting the function of fully formed ribosomes, azithromycin also disrupts their biogenesis. Research has demonstrated that azithromycin can inhibit the assembly of the 50S ribosomal subunit in a concentration-dependent manner. nih.govresearcher.life This effect has been observed in both Gram-negative bacteria like Haemophilus influenzae and Gram-positive organisms such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov

In studies on H. influenzae, azithromycin was found to have a nine-fold greater inhibitory effect on the formation of the 50S subunit compared to erythromycin (B1671065), while the synthesis of the 30S subunit was unaffected. nih.govresearcher.life This suggests a secondary mechanism of action that further compromises the bacteria's ability to produce essential proteins, contributing to the potent antimicrobial activity of azithromycin. nih.gov

Bacterial SpeciesIC50 for 50S Subunit Assembly InhibitionComparative Effect
Haemophilus influenzae 0.4 µg/mlNine-fold more potent than erythromycin. nih.govresearcher.life
Bacillus subtilis Not specifiedAssembly prevented by azithromycin. nih.gov
Staphylococcus aureus Not specifiedAssembly prevented by azithromycin. nih.gov

Intracellular Accumulation and Distribution Mechanisms

A hallmark of azithromycin's pharmacokinetic profile is its extensive and rapid accumulation in host cells, particularly phagocytes and fibroblasts. This property is crucial for its efficacy against intracellular pathogens and for delivering the drug to sites of infection.

In vitro studies have consistently shown that azithromycin concentrates to remarkable levels within phagocytic cells such as polymorphonuclear leukocytes (PMNs) and macrophages, as well as in non-phagocytic cells like fibroblasts. nih.govnih.govnih.gov The uptake process is dependent on temperature and cellular viability. nih.govresearchgate.net

In human and mouse PMNs and various macrophage types, intracellular concentrations can be up to 226 times the extracellular concentration. nih.govresearchgate.net For instance, after one hour of incubation, the intracellular-to-extracellular concentration ratio in PMNs is approximately 40. nih.gov As a weak base, azithromycin is thought to become trapped and accumulate within the acidic environment of lysosomes in these cells. nih.govnih.gov The drug is then released slowly over time if the cells are placed in a drug-free medium. nih.gov

Human skin fibroblasts also demonstrate a rapid and progressive accumulation of azithromycin, reaching concentrations up to 21 times higher than erythromycin after a 3-day period. nih.gov This suggests that fibroblasts can act as a significant reservoir for the drug within tissues. nih.govnih.gov

The high concentration of azithromycin in phagocytes is not merely a storage phenomenon but a key part of a targeted drug delivery system. nih.govresearchgate.net Animal models have shown that these drug-laden phagocytes migrate to sites of inflammation and infection. nih.govresearchgate.net

A study in mice demonstrated that following the induction of PMN infiltration into the peritoneal cavity, there was a six-fold increase in the amount of azithromycin in that location, with most of it being intracellular. nih.govresearchgate.net This indicates that phagocytes actively transport the antibiotic to the infection site.

Furthermore, the release of azithromycin from these cells is significantly enhanced by the process of phagocytosis itself. When macrophages that had accumulated azithromycin were exposed to Staphylococcus aureus, the release of the drug was markedly accelerated (82% release by 1.5 hours compared to 23% in resting cells). nih.govresearchgate.net This mechanism ensures that high concentrations of the antibiotic are delivered directly where they are needed most—in the presence of pathogenic bacteria. nih.gov Fibroblasts, acting as tissue reservoirs, can also transfer the accumulated drug to phagocytes, further contributing to this targeted delivery system. nih.gov

Significance of Lysosomal Concentration (in vitro)

A defining characteristic of azithromycin at the molecular level is its substantial accumulation within cells, particularly within the acidic environment of lysosomes. researchgate.netresearchgate.net This process, known as lysosomotropism, is of considerable significance to its antimicrobial action, especially against intracellular pathogens. The mechanism is a classic example of ion trapping. As a dicationic, weakly basic molecule, azithromycin can permeate cell and lysosomal membranes in its uncharged state. nih.gov Once inside the acidic interior of the lysosome, the molecule becomes protonated, acquiring a positive charge that prevents it from diffusing back across the membrane, leading to its entrapment and high concentration. nih.govnih.govbohrium.com

The significance of this sequestration is multifaceted. Primarily, it allows azithromycin to reach very high concentrations directly at the site of infection for pathogens that reside within the lysosomal compartments of host cells. Phagocytic cells, such as neutrophils and macrophages, are key components of the immune response and often harbor intracellular bacteria. In vitro studies have consistently demonstrated that azithromycin concentrates to remarkable levels within these cells. nih.govnih.govresearchgate.net This high intracellular concentration gradient means that phagocytes can act as a targeted delivery system, transporting the antibiotic to sites of infection. nih.govnih.govresearchgate.netasm.org

Furthermore, the substantial uptake of azithromycin by phagocytes does not impair their normal functions. Research has shown that even at high intracellular concentrations, azithromycin does not negatively affect phagocyte-mediated bactericidal activity or their oxidative burst response. nih.govnih.govresearchgate.netasm.org The release of the accumulated azithromycin from these cells is slow in a resting state but is significantly enhanced upon phagocytosis of bacteria, ensuring the drug is available when and where it is most needed. nih.govnih.govresearchgate.netasm.org This targeted release is a key aspect of its efficacy.

In vitro research has quantified the extent of this accumulation across various cell types, highlighting the drug's potent ability to concentrate intracellularly compared to the extracellular environment.

Table 1: In Vitro Intracellular to Extracellular (I/E) Concentration Ratios of Azithromycin in Phagocytic Cells

Cell Type Incubation Time I/E Ratio Reference
Human Polymorphonuclear Leucocytes (PMNs) 2 hours 79 asm.org
Murine Peritoneal Macrophages 2 hours 62 asm.org
Human PMNs 24 hours 226 asm.org
Murine Peritoneal Macrophages 24 hours ~110 asm.org
Human Alveolar Macrophages 1 hour ~300 oup.com

The data clearly illustrates that azithromycin can attain intracellular concentrations hundreds of times greater than the external concentration. nih.govnih.govresearchgate.netoup.com This pronounced accumulation within lysosomes is a critical component of its mechanism of action, enabling potent activity against intracellular pathogens and contributing to its unique pharmacokinetic profile.

Mechanisms of Bacterial Resistance to Azithromycin

Target Modification Mechanisms

Alterations in the molecular target of azithromycin (B1666446), the 50S ribosomal subunit, are a primary method by which bacteria develop resistance. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

Methylation of 23S rRNA (erm genes)

The most prevalent mechanism of macrolide resistance involves the modification of the 23S rRNA component of the 50S ribosomal subunit by specific enzymes. nih.gov This modification is catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.govsemanticscholar.org These enzymes use S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue, typically A2058 (E. coli numbering), within domain V of the 23S rRNA. nih.govmsu.runih.gov

This methylation creates a steric hindrance that blocks the binding site for macrolides, lincosamides, and streptogramin B antibiotics (an MLSB resistance phenotype). semanticscholar.orgmsu.ru The presence of the methyl group disrupts the hydrogen bonding between the antibiotic and the rRNA, preventing the drug from inhibiting protein synthesis. semanticscholar.org The erm genes are widespread among various pathogenic bacteria and are often located on mobile genetic elements like plasmids and transposons, facilitating their dissemination. nih.govasm.org In some bacteria, the expression of erm genes is inducible; the presence of a macrolide antibiotic can trigger the synthesis of the methyltransferase enzyme. nih.gov

Gene FamilyMechanismTarget SiteAssociated Pathogens
erm(A), erm(B), erm(C), erm(F), erm(42)Mono- or dimethylation of 23S rRNAAdenine A2058 (E. coli numbering)Staphylococcus aureus, Streptococcus pneumoniae, Neisseria gonorrhoeae, Salmonella spp., Shigella spp. asm.orgnih.govresearchgate.net

Mutations in Ribosomal Target Genes (e.g., 23S rRNA, rplD)

Resistance to azithromycin can also arise from spontaneous mutations in the genes that encode the components of its ribosomal target. Point mutations within the peptidyltransferase loop in domain V of the 23S rRNA gene (rrl) are a well-documented cause of resistance. nih.govasm.org These mutations, such as A2058G, A2059G, and C2611T (E. coli numbering), directly interfere with the binding of azithromycin to the ribosome. nih.govnih.govmcmaster.ca

A single point mutation in the 23S rRNA genes can be sufficient to cause very high-level resistance to azithromycin. asm.org For instance, mutations near position A2058 have been shown to confer macrolide resistance in multiple bacterial species, including Pseudomonas aeruginosa and Neisseria gonorrhoeae. nih.govnih.gov

In addition to the rRNA itself, mutations can occur in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV), which are located near the antibiotic binding site in the peptide exit tunnel. nih.govnih.govresearchgate.net These protein alterations can allosterically affect the conformation of the 23S rRNA, leading to reduced drug binding and subsequent resistance. nih.gov Mutations in the rplD gene have been linked to low-level macrolide resistance. researchgate.net

Gene TargetType of MutationCommon Mutations (E. coli numbering)Associated Pathogens
23S rRNA (rrl)Point MutationA2058G, A2059G, C2611TNeisseria gonorrhoeae, Pseudomonas aeruginosa, Campylobacter spp. nih.govasm.orgnih.gov
Ribosomal Protein L4 (rplD)Amino Acid SubstitutionVariousNeisseria gonorrhoeae researchgate.net
Ribosomal Protein L22 (rplV)Amino Acid Substitution/InsertionVariousShigella spp. researchgate.net

Efflux Pump Mediated Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.govmicrobiologyresearch.org This mechanism prevents the intracellular accumulation of the drug to a concentration high enough to inhibit its target.

Overexpression of Efflux Pumps (e.g., MtrCDE, MexAB-OprM, MexCD-OprJ, AcrAB-TolC)

A common mechanism of resistance to azithromycin is the overexpression of multidrug efflux pumps. asm.org In Gram-negative bacteria, tripartite efflux systems of the Resistance-Nodulation-Division (RND) family are particularly significant. frontiersin.orgacs.org These systems span both the inner and outer membranes, efficiently pumping antibiotics out of the cell.

Key efflux pumps involved in azithromycin resistance include:

MtrCDE : In Neisseria gonorrhoeae, overexpression of the MtrCDE efflux pump is a primary cause of decreased susceptibility to azithromycin. asm.orgcapes.gov.br Mutations in the transcriptional repressor gene, mtrR, lead to increased production of the pump components, resulting in enhanced drug efflux. nih.govnih.govdntb.gov.ua

MexAB-OprM and MexCD-OprJ : In Pseudomonas aeruginosa, the overexpression of RND efflux pumps, particularly MexAB-OprM and MexCD-OprJ, is associated with azithromycin resistance. nih.gov

AcrAB-TolC : This is the principal RND efflux system in Escherichia coli and other Enterobacteriaceae. mdpi.comfrontiersin.org It is known to extrude a broad spectrum of antimicrobial agents, including macrolides. mdpi.com Enhanced expression of the AcrAB-TolC pump contributes to azithromycin resistance in species like Salmonella. asm.org

Efflux Pump SystemBacterial SpeciesFamilyEffect
MtrCDENeisseria gonorrhoeaeRNDOverexpression leads to resistance to azithromycin and other hydrophobic agents. asm.orgacs.orgdntb.gov.ua
MexAB-OprMPseudomonas aeruginosaRNDContributes to intrinsic and acquired resistance to multiple antibiotics, including azithromycin. nih.govfrontiersin.org
MexCD-OprJPseudomonas aeruginosaRNDOverexpression is associated with resistance development. nih.govnih.gov
AcrAB-TolCEscherichia coli, Salmonella spp.RNDA major contributor to intrinsic resistance to a wide range of drugs, including macrolides. asm.orgmdpi.comfrontiersin.org

Role of Efflux Pumps in Virulence and Pathogenesis

Beyond their role in antibiotic resistance, efflux pumps are integral to bacterial physiology and contribute significantly to virulence and pathogenesis. nih.govmicrobiologyresearch.orgfrontiersin.org They are involved in extruding toxic substances, quorum sensing molecules, and other virulence factors. nih.gov

Efflux Pump Inhibitors Research (e.g., Phenylalanine-arginine β-naphthylamide (PAβN))

The development of efflux pump inhibitors (EPIs) is a promising strategy to combat resistance by restoring the efficacy of existing antibiotics. frontiersin.org These molecules block the action of efflux pumps, leading to the intracellular accumulation of antibiotics. mdpi.com

Phenylalanine-arginine β-naphthylamide (PAβN) is one of the most extensively studied broad-spectrum EPIs. nih.govplos.org It acts as a competitive inhibitor, likely competing with antibiotics for binding to the efflux pump. mdpi.comfrontiersin.org Research has shown that PAβN can significantly enhance the activity of antibiotics like azithromycin against multidrug-resistant strains of E. coli and Pseudomonas aeruginosa. mdpi.comfrontiersin.org

In addition to inhibiting efflux, studies have revealed that PAβN can also permeabilize the outer membrane of Gram-negative bacteria. nih.govplos.orgsemanticscholar.org This dual mechanism of action not only blocks the removal of antibiotics but also facilitates their entry into the cell. While PAβN itself has shown toxicity to eukaryotic cells, which limits its clinical use, it serves as a crucial tool and a lead compound in the research and development of new, safer, and more effective EPIs. frontiersin.org

InhibitorMechanism of ActionKey Research FindingsStatus
Phenylalanine-arginine β-naphthylamide (PAβN)Competitive inhibitor of RND family efflux pumps; permeabilizes the outer membrane. mdpi.comnih.govfrontiersin.orgSignificantly reduces the MIC of various antibiotics, including azithromycin and fluoroquinolones, in resistant bacteria. nih.govfrontiersin.org Restores susceptibility in strains overexpressing pumps like AcrAB-TolC. mdpi.comPrimarily a research tool due to toxicity concerns; not used clinically. frontiersin.org

Reduced Permeability Mechanisms

One of the primary defenses bacteria employ against azithromycin is limiting its entry into the cell. This is particularly pronounced in Gram-negative bacteria, which possess a formidable outer membrane that acts as a selective barrier.

Gram-negative bacteria, especially those belonging to the Enterobacteriaceae family, exhibit a natural, or intrinsic, resistance to the majority of macrolide antibiotics, including azithromycin. nih.govbohrium.com This resistance is primarily attributed to the low permeability of their complex outer membrane, which effectively restricts the entry of large, hydrophobic molecules like azithromycin into the cell. nih.govasm.orgresearchgate.net

While azithromycin was designed for better permeability and intracellular uptake compared to older macrolides, this intrinsic barrier remains a significant challenge, rendering many Gram-negative bacteria inherently less susceptible. nih.gov Research indicates that azithromycin and other newer macrolides traverse the outer membrane via a hydrophobic pathway, and the integrity of this membrane is crucial for preventing their entry. nih.govresearchgate.netasm.org The outer membrane of Gram-negative bacteria, therefore, serves as a highly effective barrier against these antibiotics. nih.govresearchgate.net

The specific components of the outer membrane play a critical role in modulating azithromycin permeability. The lipopolysaccharide (LPS) layer and protein channels known as porins are key determinants of susceptibility.

Lipopolysaccharide (LPS): The LPS, a major component of the outer leaflet of the outer membrane, is vital for maintaining the barrier function. Studies have shown that mutations in genes responsible for LPS synthesis, such as lpxA, firA, and rfaE, lead to a drastic increase in susceptibility to azithromycin in bacteria like Escherichia coli and Salmonella typhimurium. nih.govasm.orgbohrium.com The disruption of the LPS core makes the outer membrane more permeable, allowing the antibiotic to enter the cell more easily. nih.govasm.org For instance, specific mutations affecting lipid A or inner-core synthesis of LPS were found to decrease the Minimum Inhibitory Concentrations (MICs) of azithromycin by factors of 16 to 64. nih.govbohrium.com This highlights that an intact LPS layer is a crucial defense mechanism. nih.gov

Porins: Porins are protein channels that regulate the passage of small molecules across the outer membrane. youtube.com Their expression and function can influence antibiotic susceptibility. In Campylobacter spp., decreased membrane permeability has been linked to the major outer membrane porin (MOMP). nih.gov Conversely, research on multidrug-resistant E. coli has demonstrated that the upregulation of the outer membrane porin gene ompC can enhance susceptibility to azithromycin, likely by augmenting the uptake of the drug. nih.gov

The following table summarizes research findings on the impact of outer membrane component mutations on azithromycin susceptibility.

BacteriumGene/ComponentRole of ComponentEffect of Mutation/Alteration on Azithromycin Susceptibility
E. coli, S. typhimuriumlpxA, firA, rfaE (LPS Synthesis)Maintain outer membrane integrityMutation significantly decreases MIC (increases susceptibility) nih.govasm.orgbohrium.com
E. coliwaaG (LPS Synthesis)LPS biosynthesisDeletion leads to a significant decrease in MIC asm.orgresearchgate.net
E. colisurA (Outer Membrane Assembly)Outer membrane protein assemblyDeletion leads to a significant decrease in MIC asm.orgresearchgate.net
E. coliompC (Porin)Regulates molecular uptakeUpregulation enhances susceptibility nih.gov
Campylobacter spp.MOMP (Major Outer Membrane Porin)Regulates membrane permeabilityAlterations can decrease permeability, increasing resistance nih.gov

Other Resistance Mechanisms

Beyond limiting cellular entry, bacteria utilize other effective strategies, such as enzymatic degradation of the antibiotic and forming protective biofilm communities.

A significant mechanism of acquired resistance involves bacterial enzymes that chemically modify and inactivate the azithromycin molecule, preventing it from binding to its ribosomal target. researchgate.netnih.gov

Phosphotransferases: Macrolide phosphotransferases (MPHs) are enzymes that inactivate azithromycin by catalyzing the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar. researchgate.netnih.gov This modification blocks the antibiotic from binding to the 50S ribosomal subunit. nih.gov Genes encoding these enzymes, such as mph(A) and mph(B), are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacteria. researchgate.netasm.orgnih.gov The expression of these genes can be either constitutive (mphB) or inducible (mphA). nih.gov MPH enzymes have been identified as a primary mediator of azithromycin resistance in pathogens like Salmonella. researchgate.netasm.org

Esterases: Macrolide esterases (Eres), encoded by ere genes, confer resistance by hydrolyzing the macrolactone ring of the antibiotic, rendering it inactive. researchgate.netnih.gov There are different types of esterases with varying substrate specificities. For example, the EreA enzyme does not effectively hydrolyze azithromycin. nih.gov However, EreB has a broader substrate profile and can confer resistance to 14- and 15-membered macrolides like azithromycin. nih.gov

The table below details the enzymatic inactivation mechanisms.

Enzyme ClassGene ExamplesMechanism of ActionEffect on Azithromycin
Macrolide Phosphotransferases (MPHs) mph(A), mph(B)Phosphorylation of the 2'-hydroxyl group of the desosamine sugar researchgate.netnih.govInactivation of the drug, preventing ribosomal binding nih.gov
Macrolide Esterases (Eres) ereA, ereBHydrolysis of the macrolactone ring researchgate.netnih.govInactivation of the drug (primarily by EreB) nih.gov

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular matrix of exopolysaccharides, proteins, and DNA. frontiersin.org Bacteria residing within a biofilm exhibit dramatically increased resistance to antibiotics compared to their free-floating (planktonic) counterparts. nih.gov The MIC for bacteria in a biofilm can be 100 to 1,000 times greater than for planktonic cells. frontiersin.orgnih.gov

Several factors contribute to biofilm-mediated resistance to azithromycin:

Reduced Penetration: The dense extracellular matrix acts as a physical barrier, slowing or preventing the penetration of azithromycin into the deeper layers of the biofilm. frontiersin.org

Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and slow growth rates, can reduce the efficacy of antibiotics that target active cellular processes.

Upregulation of Resistance Genes: Biofilm growth can trigger the expression of specific resistance mechanisms. In Pseudomonas aeruginosa biofilms, for instance, exposure to azithromycin leads to the upregulation of efflux pumps, particularly MexAB-OprM and MexCD-OprJ. nih.gov These pumps actively expel the antibiotic from the bacterial cells, and the MexCD-OprJ pump has been identified as a biofilm-specific mechanism for azithromycin resistance. nih.gov

The formation of biofilms is a critical factor in the persistence of chronic infections and the failure of antibiotic therapy, representing a complex and multifactorial form of resistance. frontiersin.orgnih.gov

Pharmacokinetic Investigations in Pre Clinical Models

Absorption and Bioavailability Studies (animal models)

Following oral administration, azithromycin (B1666446) is well-absorbed in several animal species. Studies have demonstrated good oral bioavailability in rats (46%) and dogs (97%) pom.go.idnih.gov. In cats, the oral bioavailability was determined to be 58% nih.gov. Research in mice, rats, dogs, and cynomolgus monkeys has consistently shown that the compound is effectively absorbed after being given orally nih.govnih.govasm.org.

The absorption of azithromycin from the gastrointestinal tract is rapid, with the time to reach maximum plasma concentration (Tmax) being relatively short. For instance, in cats, the Tmax was observed to be 0.85 ± 0.72 hours nih.gov.

Distribution Profile and Tissue Penetration (animal models)

A hallmark of azithromycin's pharmacokinetics is its rapid and extensive distribution into tissues, leading to significantly higher concentrations in tissues compared to plasma pom.go.idhres.ca. Within 24 hours of a single dose in rats and dogs, tissue concentrations have been observed to exceed serum concentrations by 100-fold or more pom.go.idnih.gov. This extensive tissue penetration is a key feature of the drug nih.govnih.gov.

The exceptional extravascular penetration of azithromycin is quantified by high tissue-to-plasma area-under-the-curve (AUC) ratios. In preclinical models, these ratios have been shown to range from 13.6 to 137 nih.govnih.gov. This indicates a strong affinity for tissue binding and results in prolonged tissue exposure to the drug.

Azithromycin demonstrates marked accumulation in various specific tissues throughout the body.

Lungs: High concentrations of azithromycin are consistently found in lung tissue. In rats, lung tissue concentrations were significantly higher than in plasma researchgate.net. Studies in foals also revealed that concentrations in bronchoalveolar lavage cells and pulmonary epithelial lining fluid were 15- to 170-fold and 1- to 16-fold higher than concurrent serum concentrations, respectively researchgate.netresearchgate.netmdpi.com.

Tonsils: The drug concentrates effectively in tonsillar tissue. In pediatric patients, who serve as a proxy for understanding tissue distribution, azithromycin levels in tonsils were substantially higher than in plasma and remained elevated for several days after the last dose nih.govresearchgate.net. Animal models also show high concentrations in the tonsils pom.go.idillinois.edu.

Prostate: Azithromycin achieves high concentrations in the prostate gland, a characteristic that is important for the treatment of prostatic infections pom.go.idresearchgate.netdrugbank.com.

Retina and Sympathetic Nervous System: Animal studies have shown that azithromycin treatment is associated with accumulation in the retina and extra-cranial neural ganglia, including the sympathetic nervous system hres.ca. Further research has demonstrated that azithromycin can have protective effects on retinal ganglion cells in rodent models of retinal injury mdpi.comresearchgate.net.

Fetal Tissue: Azithromycin can cross the placenta and result in significant fetal uptake. In a sheep model, maternal administration of azithromycin led to substantial accumulation in fetal lung tissue nih.gov. However, other studies suggest that the rate of transplacental passage is relatively low researchgate.net. Prenatal exposure in mice has been shown to potentially disturb fetal development researchgate.netnih.gov.

In animal studies, the administration of azithromycin has been associated with the development of phospholipidosis, which is characterized by the intracellular accumulation of phospholipids (B1166683) and the formation of lamellated bodies pom.go.idhres.ca. This condition has been observed in the tissues of rats and dogs pom.go.id.

Drug-induced phospholipidosis is generally considered to be a reversible condition bohrium.comresearchgate.net. Upon cessation of treatment with the inducing drug, the phospholipid levels in the cells typically return to normal, and the ultrastructural changes associated with the condition disappear ebm-journal.org. The reversal of azithromycin-induced phospholipidosis has been shown to occur after the drug is discontinued (B1498344) pom.go.id.

Elimination Half-Life Determination (animal models)

Azithromycin is characterized by a long elimination half-life in various animal species, which contributes to its ability to be administered in short-course therapies nih.govnih.gov.

The terminal elimination half-life is notably prolonged due to the extensive uptake and subsequent slow release of the drug from tissues hres.ca. In rats, after multiple doses, the elimination half-life was approximately 40 hours, while in dogs, it was about 90 hours pom.go.idnih.gov. A study in mice found the terminal half-life to be around 17 hours nih.gov. In sheep, the elimination half-life was approximately 48 hours after intravenous administration and 61 hours after intramuscular administration nih.gov.

The following table summarizes the elimination half-life of azithromycin in different animal models.

Animal ModelElimination Half-Life (hours)Route of Administration
Mice~17Intragastric
Rats~40Multiple Oral Doses
Dogs~90Multiple Oral Doses
Sheep~48Intravenous
Sheep~61Intramuscular

Pharmacokinetic Modeling (e.g., one-compartment PK model)

Pharmacokinetic modeling has been employed to better understand and predict the behavior of azithromycin in the body. In a study involving mice, the time-course of azithromycin levels in plasma following intragastric administration was well-fitted by a one-compartment pharmacokinetic model nih.gov. This type of model simplifies the complex processes of drug absorption, distribution, metabolism, and excretion into a single, uniform compartment. In other studies, multi-compartment models have also been used to describe the disposition of azithromycin, reflecting its complex distribution into various tissues nih.govkarger.com.

Hepatic and Renal Impairment Effects on Pharmacokinetics (animal models)

Dedicated pre-clinical studies designed to quantify the precise effects of induced hepatic or renal failure on the pharmacokinetic profile of azithromycin in animal models are not extensively detailed in scientific literature. However, insights into the potential impact of organ impairment can be derived from understanding the primary routes of elimination established in these models.

Research indicates that azithromycin is predominantly eliminated through biliary excretion, with a large portion of the drug being excreted in an unchanged form. clinpgx.org This suggests that the liver is the principal organ for azithromycin clearance. Consequently, significant hepatic impairment would be expected to substantially alter its pharmacokinetic parameters, potentially leading to decreased clearance and prolonged exposure. While animal models of azithromycin-induced liver injury have been established in mice to study the molecular and pathological changes associated with hepatotoxicity, these studies have focused on the mechanisms of the injury itself rather than the resulting alterations to the drug's own pharmacokinetic profile. nih.govnih.govresearchgate.net

Comparative Pharmacokinetics with Other Macrolides (animal models)

Pre-clinical investigations in various animal models, including mice, rats, and dogs, reveal that azithromycin possesses a unique pharmacokinetic profile that is markedly different from that of erythromycin (B1671065) and clarithromycin (B1669154). nih.govmdpi.com The primary distinctions lie in its extensive tissue distribution and prolonged elimination half-life. nih.govscispace.com

Distribution and Tissue Penetration

A defining characteristic of azithromycin is its exceptional penetration into tissues, resulting in concentrations within tissues that can be over 100-fold higher than those in serum. scispace.comsemanticscholar.org Comparative studies in animal models demonstrate this significant pharmacokinetic advantage over erythromycin. The tissue-to-plasma area-under-the-curve (AUC) ratios for azithromycin ranged from 13.6 to 137, whereas the ratios for erythromycin were substantially lower, ranging from 3.1 to 11.6. nih.gov

This superior distribution extends to specific body fluids and cells. In a rat model comparing macrolide distribution, the rank order of the interstitial fluid-to-plasma concentration ratio was azithromycin (3.8 to 4.9) > clarithromycin (1.2 to 1.5) > erythromycin (0.27 to 0.39). mdpi.comnih.gov This indicates that azithromycin achieves significantly higher concentrations in the extracellular tissue space compared to other macrolides. mdpi.comnih.gov

Further studies in rats focusing on the respiratory system found that concentrations of both azithromycin and clarithromycin in lung epithelial lining fluid (ELF) and alveolar macrophages (AMs) were markedly higher than in plasma. nih.gov However, the accumulation was particularly pronounced for azithromycin within alveolar macrophages, with an AMs/ELF AUC ratio of 291, compared to 37 for clarithromycin. nih.gov

Comparative Distribution of Macrolides in Rat Tissues and Fluids
CompoundELF/Plasma AUC RatioAM/ELF AUC RatioISF/Plasma Concentration Ratio
Azithromycin2.22913.8 - 4.9
Clarithromycin12371.2 - 1.5
ErythromycinData not availableData not available0.27 - 0.39

Data sourced from studies in rats. mdpi.comnih.govnih.gov

Elimination Half-Life and Other Parameters

Azithromycin exhibits a uniformly long elimination half-life across multiple animal species. nih.gov In rats, the elimination half-life is approximately 40 hours, and in dogs, it is about 90 hours. scispace.com This is significantly longer than that observed for other macrolides in similar models. A comparative study in rats following intravenous administration highlighted these differences in key pharmacokinetic parameters. Azithromycin showed a much longer elimination half-life and a vastly larger volume of distribution compared to both erythromycin and clarithromycin, indicating more extensive distribution into tissues and a slower rate of elimination from the body. mdpi.com

Comparative Pharmacokinetic Parameters of Macrolides Following Intravenous Administration in Rats
CompoundDose (mg/kg)Elimination Half-Life (t1/2,z) (h)Volume of Distribution (Vd) (L/kg)
Azithromycin1023.3 ± 2.236.5 ± 5.6
Clarithromycin203.8 ± 0.68.6 ± 1.5
Erythromycin51.4 ± 0.13.2 ± 0.3

Values are presented as mean ± S.D. mdpi.com

Additionally, azithromycin demonstrates good oral bioavailability in preclinical models, which was reported as 46% in rats and 97% in dogs. scispace.com

Pre Clinical Drug Drug Interaction Studies

Cytochrome P450 System Non-Interaction Research

A significant aspect of azithromycin's pre-clinical profile is its limited interaction with the cytochrome P450 (CYP450) enzyme system, a primary pathway for the metabolism of many drugs. Unlike macrolides such as erythromycin (B1671065) and troleandomycin, which are potent inhibitors of the CYP3A4 isoform, azithromycin (B1666446) demonstrates a markedly lower affinity for and inhibitory effect on this enzyme. nih.govresearchgate.net

In vitro studies using human liver microsomes have classified azithromycin as a weak inhibitor of CYP3A4. nih.gov This is attributed to its chemical structure; macrolides can have their N-demethylated metabolites form nitrosoalkane intermediates that bind to the ferrous iron of the CYP3A4 heme, creating an inactive complex. Azithromycin's structure hinders the formation of these stable, inactive complexes with the CYP450 system. nih.gov This inherent chemical difference is the primary reason for its reduced potential for clinically significant drug interactions via this pathway. nih.gov Pre-clinical work, both in vivo and in vitro, has consistently suggested that azithromycin has a low propensity for significant drug interactions, a finding that has been largely supported by clinical studies. nih.gov

Macrolide GroupAffinity for CYP3A4Representative Drugs
Group 1 Strong binding and marked inhibitionErythromycin, Troleandomycin
Group 2 Lower affinity and lesser complex formationClarithromycin (B1669154)
Group 3 Poor interferenceAzithromycin, Dirithromycin

This table provides a comparative classification of macrolide antibiotics based on their interaction with the CYP3A4 enzyme system, as demonstrated in in vitro experiments. nih.gov

Interaction with P-glycoprotein/ABCB1 Transporters (in vitro and animal models)

While azithromycin largely bypasses the CYP450 interaction pathway, pre-clinical research has identified its role as a substrate for the efflux transporter P-glycoprotein (P-gp/ABCB1). nih.govresearchgate.net P-glycoprotein is a membrane-bound protein that actively pumps substrates out of cells, playing a key role in drug absorption and disposition. todaysveterinarypractice.com

Studies have demonstrated that the biliary and intestinal excretion of azithromycin is mediated by both P-gp and another transporter, the multidrug resistance-associated protein 2 (Mrp2). nih.gov In an in situ closed-loop experiment in rats, the intestinal clearance of azithromycin was significantly reduced when co-administered with cyclosporine, a known P-gp inhibitor. nih.gov Furthermore, research in rats pretreated with cyclosporine showed that the clearance of intravenously administered azithromycin from plasma was significantly decreased, suggesting that P-gp contributes to its removal from circulation. nih.gov These findings from animal models and in vitro systems indicate that compounds that inhibit or induce P-gp could potentially alter the pharmacokinetics of azithromycin. nih.gov

Specific Pre-clinical Interaction Research

Cyclosporine

The potential interaction between azithromycin and cyclosporine is complex. While azithromycin is not known to inhibit CYP3A4, the primary metabolic route for cyclosporine, interactions may occur through other mechanisms, such as P-glycoprotein inhibition. drugs.com Cyclosporine is a known substrate and inhibitor of P-gp. todaysveterinarypractice.com

Pre-clinical data from rat models showed that cyclosporine significantly decreased the plasma clearance of azithromycin. nih.gov Conversely, it has been suggested that azithromycin may inhibit P-gp-mediated transport, potentially increasing the concentration of co-administered P-gp substrates like cyclosporine. nih.gov One proposed mechanism for observed increases in cyclosporine levels is P-glycoprotein inhibition and/or competition for biliary excretion. nih.gov Although pharmacokinetic studies in healthy volunteers and transplant patients have generally found no clinically significant interaction, isolated case reports of increased cyclosporine levels have led to recommendations for closer monitoring. drugs.com

Theophylline (B1681296)

In contrast to erythromycin, which is strongly associated with increasing theophylline concentrations, pre-clinical and clinical evidence indicates that azithromycin does not have a significant effect on theophylline pharmacokinetics. nih.govdrugs.com Theophylline is partially metabolized by the CYP450 3A4 isoenzyme, and the interaction with other macrolides is primarily due to the inhibition of this enzyme. drugs.com Given azithromycin's weak effect on the CYP450 system, a similar interaction is not expected. nih.govdrugs.com Studies have generally not found a significant impact of azithromycin on the pharmacokinetics of theophylline. drugs.com

Carbamazepine (B1668303)

Similar to theophylline, the interaction potential between azithromycin and carbamazepine is low. Other macrolides, such as erythromycin and clarithromycin, are known to inhibit the metabolism of carbamazepine, leading to increased plasma levels and potential toxicity. nih.govdroracle.ai However, azithromycin is considered a preferable option when a macrolide is needed for a patient taking carbamazepine due to its lack of significant interaction. maryland.gov Studies have indicated that azithromycin has a weak effect on the pharmacokinetics of carbamazepine. kiberis.ru This is consistent with its minimal impact on the CYP3A4 enzyme, which is involved in carbamazepine metabolism. nih.gov

Didanosine (B1670492)

The co-administration of azithromycin and didanosine has been evaluated in pre-clinical studies to determine any potential pharmacokinetic interactions. In a study involving six HIV-positive subjects, the administration of 1200 mg/day of azithromycin with 400 mg/day of didanosine did not appear to affect the steady-state pharmacokinetics of didanosine when compared to a placebo. mims.com

Efavirenz (B1671121)

Studies on the interaction between azithromycin and efavirenz have shown no clinically significant pharmacokinetic effects. In a study with 14 healthy volunteers, a single 600 mg dose of azithromycin was co-administered with efavirenz at a dose of 400 mg once daily. The results indicated no significant interaction for either drug. hiv-druginteractions.org While there was a 22% increase in the maximum concentration (Cmax) of azithromycin, its Area Under the Curve (AUC) remained unchanged. hiv-druginteractions.org The pharmacokinetic parameters of efavirenz (Cmax, AUC, or Cmin) were not altered. hiv-druginteractions.org Despite the lack of a pharmacokinetic interaction, some sources suggest caution due to the potential for both drugs to prolong the QT interval. drugs.commedscape.com Efavirenz itself may cause significant QT interval prolongation in individuals with a specific genetic makeup (CYP450 2B6 6/6 genotype). drugs.com

ParameterAzithromycin (co-administered with Efavirenz)Efavirenz (co-administered with Azithromycin)
Cmax22% IncreaseNo Change
AUCNo ChangeNo Change
CminNot ReportedNo Change

Warfarin (B611796)

The interaction between azithromycin and warfarin has yielded conflicting results in pre-clinical and clinical observations. Azithromycin is not believed to significantly inhibit the hepatic cytochrome P450 system, which is involved in the metabolism of warfarin. drugs.compfizermedicalinformation.ca A pharmacodynamic interaction study in healthy volunteers found that a single 15 mg dose of warfarin's anticoagulant effect was not altered by azithromycin. medex.com.bd

However, there are reports of azithromycin potentially enhancing the anticoagulant effect of warfarin. empathia.aidroracle.ai The proposed mechanisms include azithromycin's potential to disrupt normal gut flora that produce vitamin K, or possible direct effects on coagulation pathways. empathia.ai A retrospective study of acutely ill patients on warfarin showed a greater increase in the International Normalized Ratio (INR) after starting azithromycin compared to a control group. drugs.com Case reports have also described patients stabilized on warfarin who experienced increases in INR during or after a course of azithromycin, leading to bleeding complications in some instances. drugs.com Due to these conflicting findings, careful monitoring of prothrombin times is often recommended when these drugs are used concomitantly. droracle.ai

Cetirizine (B192768)

Studies investigating the interaction between azithromycin and cetirizine have generally shown no pharmacokinetic interaction. In healthy male volunteers, the co-administration of a five-day course of azithromycin with 20 mg of cetirizine at a steady state resulted in no pharmacokinetic interaction. mims.compfizermedicalinformation.ca Furthermore, this study observed no significant changes in the QT interval. mims.compfizermedicalinformation.ca

Conversely, a study focusing on patients receiving a three-day course of both azithromycin and cetirizine for upper respiratory tract infections found a significant increase in the QTc interval in the majority of participants. nih.gov In a notable portion of these patients, the QTc interval was prolonged beyond the normal upper limit. nih.gov

Zidovudine (B1683550) (phosphorylated metabolite)

Pre-clinical studies have examined the effect of azithromycin on the pharmacokinetics of zidovudine and its active phosphorylated metabolite. The administration of single 1000 mg doses or multiple 1200 mg or 600 mg doses of azithromycin had little to no effect on the plasma pharmacokinetics or the urinary excretion of zidovudine or its inactive glucuronide metabolite. mims.com

However, a clinically significant finding was that azithromycin administration increased the concentrations of phosphorylated zidovudine within peripheral blood mononuclear cells. mims.com Zidovudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect. clinpgx.orgnih.gov An increase in the active metabolite may be beneficial to patients, though the precise clinical significance remains unclear. mims.com Another study involving 12 HIV-infected subjects also concluded that azithromycin had no significant effect on the Cmax or AUC of zidovudine itself. hiv-druginteractions.org

CompoundPharmacokinetic Parameter Change with AzithromycinLocation
ZidovudineLittle to no effect on Cmax or AUCPlasma
Zidovudine GlucuronideLittle to no effect on urinary excretionUrine
Phosphorylated ZidovudineIncreased ConcentrationsPeripheral Blood Mononuclear Cells

Ergot Derivatives

A theoretical potential for interaction exists between azithromycin and ergot derivatives such as ergotamine. mims.com This is based on the mechanism of other macrolide antibiotics, like erythromycin, which can inhibit the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugs.comdrugs.com This enzyme is responsible for the metabolism of ergot derivatives, and its inhibition can lead to increased plasma concentrations and potential ergot toxicity (ergotism). drugs.comnih.gov

However, azithromycin is generally considered to have little to no effect on the CYP3A4 system. drugs.comdrugs.com To date, no specific drug interaction studies have been performed between azithromycin and ergot derivatives, and no cases of such an interaction have been reported in clinical trials with azithromycin. drugs.comdrugs.com Despite this, some sources advise caution and contraindicate the co-administration of azithromycin and ergot derivatives due to the theoretical risk. medex.com.bdwww.nhs.uk

Advanced Drug Delivery Systems Research for Azithromycin Hydrogen Citrate

Research into advanced drug delivery systems for azithromycin (B1666446) aims to overcome limitations in its physicochemical properties, such as poor aqueous solubility, and to enhance its therapeutic efficacy by targeting specific sites of action. researchgate.net Novel formulation strategies, including cocrystallization and the use of nanocarriers, have shown promise in modifying the drug's properties and improving its delivery.

Future Research Directions and Methodological Advances

In Silico Modeling and Computational Drug Design for Azithromycin (B1666446) Derivatives

Computational approaches are becoming indispensable tools in expediting the antibiotic drug design process by minimizing time and costs compared to traditional experimental methods. nih.gov In silico methods, including electron-ion interaction potential (EIIP) screening, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, are being employed to identify key structural features that could lead to the creation of new, more effective macrolides active against Gram-negative bacteria. nih.gov These computational tools allow for the analysis of 3-dimensional structures of macromolecular targets to identify key sites and interactions crucial for their biological functions. nih.gov

Molecular docking simulations, for instance, have been used to study the binding performance and affinity of azithromycin and its derivatives to various biological targets. nih.govresearchgate.net Such studies provide insights at an atomic level into structure-activity relationships (SAR), which can facilitate the rational design of novel derivatives with improved activity and a reduced propensity for resistance. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is another in silico approach used to simulate and predict the systemic exposure and bioavailability of azithromycin under different physiological conditions, demonstrating the potential of computational models to optimize drug therapy. mdpi.com This combination of computational modeling and medicinal chemistry creates new opportunities for optimizing existing compounds to produce more potent and selective derivatives that are less susceptible to bacterial resistance mechanisms. mdpi.com

Table 1: Computational Approaches in Azithromycin Derivative Design

Computational Method Application in Drug Design Key Insights Provided
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein. Identifies potential binding sites and estimates the strength of interaction, guiding the design of more potent inhibitors. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules to understand their dynamic behavior. Reveals atom-level details of drug-target interactions and mechanisms of resistance. nih.govresearchgate.net
ADMET Prediction Assesses the pharmacokinetic and toxicity profiles of a drug candidate. Helps in the early identification of compounds with poor bioavailability or potential toxicity, reducing late-stage failures. nih.gov
PBPK Modeling Simulates drug absorption, distribution, metabolism, and excretion in the body. Predicts drug concentrations in various tissues and helps optimize dosing regimens for specific patient populations. mdpi.com
EIIP/ISM Screening (Electron Ion-Interaction Potential / Informational Spectrum Method) A bioinformatics concept used for screening. Helps identify key parameters to facilitate the search for macrolides active against specific bacterial types, like Gram-negative bacteria. nih.gov

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

A detailed understanding of the structure of azithromycin, its derivatives, and their interactions with biological targets is crucial for designing new antibiotics. Advanced physicochemical methods are pivotal in elucidating these mechanisms in both solid-state and solution. mdpi.com Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) have successfully solved the structures of macrolide-ribosome complexes, offering new light on their binding mechanisms and providing a solid foundation for the design of novel inhibitors. mdpi.com Furthermore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling can be applied to study the conformations of these molecules in solution. mdpi.com

To visualize the distribution of azithromycin within cells and tissues, advanced imaging techniques are employed. Fluorescently labeled macrolides have been developed as probes to monitor the cellular uptake and localization of the parent drug. researchgate.net Electron microscopic autoradiography has provided visual evidence for the significant uptake and specific localization of azithromycin within various compartments of human phagocytic cells like neutrophils and monocytes. nih.gov More recently, Stimulated Raman Scattering (SRS) microscopy, a label-free chemical imaging technique, is being explored to quantify single-cell drug uptake and provide spatially resolved molecular profiling in both 2D and 3D cellular environments. biorxiv.org These advanced imaging and spectroscopic methods are critical for understanding not only the mechanism of action but also the pharmacokinetic profile of azithromycin at a subcellular level.

Table 2: Spectroscopic and Imaging Techniques for Azithromycin Research

Technique Purpose Information Gained
X-ray Crystallography & Cryo-EM Determine the high-resolution 3D structure of macrolide-ribosome complexes. Provides detailed insights into the binding sites and interaction mechanisms at the atomic level. mdpi.com
NMR Spectroscopy Studies the structure and dynamics of molecules in solution. Elucidates the solution-state conformation of free and bound macrolides and their complexes. mdpi.com
Electron Microscopic Autoradiography Visualizes the subcellular distribution of radiolabeled azithromycin. Confirms the uptake and localization of the antibiotic within specific cellular compartments, such as in phagocytes. nih.gov
Fluorescence Microscopy Uses fluorescently labeled azithromycin derivatives to track cellular distribution. Allows for real-time monitoring of drug uptake and localization within cells. researchgate.net
Stimulated Raman Scattering (SRS) Microscopy Provides label-free chemical imaging based on vibrational spectroscopy. Enables quantitative, spatially-resolved measurement of intracellular drug concentration in 2D and 3D cell models. biorxiv.org
UV-Visible Spectrophotometry Quantifies the concentration of azithromycin in various samples. Used in analytical methods to determine drug concentration based on light absorption. ajbasweb.comnih.gov

Development of Rapid Diagnostic Assays for Resistance

The rising prevalence of azithromycin resistance globally underscores the urgent need for the development of rapid diagnostic assays. nih.govnih.gov Such tests are essential tools for antimicrobial stewardship programs, as they can significantly reduce the turnaround time for determining antibiotic susceptibility, enabling clinicians to make more informed and timely treatment decisions. nih.gov Traditional culture-based methods for antimicrobial susceptibility testing (AST) can be slow, often requiring days to yield results. molsid.com

To address this, research is focused on molecular-based methods that detect the genetic determinants of resistance. Real-time PCR assays have been developed to rapidly discriminate between azithromycin-resistant and susceptible strains of pathogens like Treponema pallidum and Neisseria gonorrhoeae by detecting specific mutations, such as those in the 23S rRNA gene. nih.govnih.gov Another promising technique is the amplification refractory mutation system (ARMS)–loop-mediated isothermal amplification (LAMP) method, which can detect point mutations in target genes within a few hours, offering a simpler and faster alternative to conventional methods. nih.gov The development of these rapid diagnostic tests is a critical step toward optimizing azithromycin use and combating the spread of antimicrobial resistance. nih.govresearchgate.net

Synergistic Combination Strategies for Resistance Management (pre-clinical)

In the face of growing resistance, combining azithromycin with other antimicrobial agents presents a promising strategy to enhance efficacy and overcome resistance mechanisms. nih.gov Preclinical studies are actively exploring various synergistic combinations, particularly against multidrug-resistant (MDR) pathogens. The rationale is that combining therapies with different mechanisms of action can kill a higher proportion of tumor cells and decrease the emergence of drug resistance. aacrjournals.org

In vitro studies have demonstrated that azithromycin acts synergistically with several last-line antibiotics. For example, combinations of azithromycin with fosfomycin (B1673569), colistin (B93849), and tigecycline (B611373) have shown potent synergistic and bactericidal effects against MDR Klebsiella pneumoniae isolates, even when the strains were resistant to the individual drugs. biorxiv.org The combination of azithromycin and fosfomycin was found to be particularly potent. biorxiv.org Similarly, azithromycin in combination with colistin and fosfomycin exhibited synergism against OXA-48-producing K. pneumoniae. nih.gov Azithromycin has also been shown to enhance the anti-proliferative activity of the chemotherapeutic agent vincristine (B1662923) in cancer cell lines, highlighting its potential utility beyond antimicrobial applications. mdpi.com These preclinical findings suggest that azithromycin-based combinations could be a valuable alternative strategy for treating infections caused by highly resistant bacteria, although further clinical studies are needed. biorxiv.org

Table 3: Pre-clinical Synergistic Combinations with Azithromycin

Combination Target Pathogen/Cell Line Observed Effect
Azithromycin + Fosfomycin Multidrug-resistant Klebsiella pneumoniae Potent synergistic and bactericidal activity. biorxiv.org
Azithromycin + Colistin Multidrug-resistant Klebsiella pneumoniae Synergistic and bactericidal effects, including against colistin-resistant strains. biorxiv.orgnih.gov
Azithromycin + Tigecycline Multidrug-resistant Klebsiella pneumoniae Synergistic interactions against a majority of tested strains. biorxiv.org
Azithromycin + Ciprofloxacin Bartonella henselae biofilms Complete killing of the biofilm. nih.gov
Azithromycin + Vincristine Cervical (Hela) and Gastric (SGC-7901) Cancer Cells Synergistic enhancement of anti-proliferative and apoptotic activity. mdpi.com

Exploration of New Therapeutic Targets Based on Resistance Mechanisms

The primary mechanisms of macrolide resistance involve modification of the ribosomal target (e.g., mutations in 23S rRNA or ribosomal proteins L4 and L22) and active drug efflux. mdpi.comnih.gov While these are well-established targets, ongoing research aims to identify novel therapeutic targets by delving deeper into the molecular basis of resistance.

Genome-wide studies of resistant mutants are revealing additional genes and pathways that may contribute to high-level macrolide resistance. nih.govdovepress.com For instance, in Mycoplasma pneumoniae, whole-genome sequencing of in-vitro selected resistant mutants identified sequence variations in genes such as dnaK, rpoC, and glpK, in addition to the known ribosomal mutations. nih.gov Similarly, studies on Moraxella catarrhalis suggest that mechanisms other than mutations in the 23S rRNA gene and ribosomal proteins L4 and L22 are involved in the development of high-level resistance, necessitating broader genomic analysis. nih.govdovepress.com Identifying and validating these novel genetic determinants of resistance can open up new avenues for therapeutic intervention. Targeting these alternative pathways could lead to the development of new drugs that can be used in combination with azithromycin to restore its activity or to novel agents that circumvent existing resistance mechanisms altogether.

Q & A

Basic Research Question

Q: What validated methodologies exist for detecting bacterial endotoxins in azithromycin hydrogen citrate formulations, and how are interference effects mitigated? A: The bacterial endotoxin test (BET) outlined in the Chinese Pharmacopoeia (2000 edition) is a validated method. A 1:1 dilution of this compound injection eliminates matrix interference, as confirmed by a 100% recovery rate in spiked endotoxin assays. Interference testing involves parallel analysis of samples with/without added endotoxins to validate method robustness .

Advanced Research Question

Q: How do experimental designs account for conflicting data on mitochondrial protection by this compound in oxidative stress models (e.g., hydrogen peroxide exposure)? A: Contradictions arise from tissue-specific responses. For instance, rabbit bladder mucosal tissue exhibits higher sensitivity to H₂O₂ than smooth muscle, requiring normalization of citrate synthase activity to tissue protein content. Methodological steps include:

  • CUPRAC assay to quantify total antioxidant capacity in homogenates.
  • Citrate synthase activity assays under controlled H₂O₂ concentrations (0.025–0.2%) to model oxidative damage.
  • Statistical normalization using Tukey’s test to compare mucosal vs. muscle responses.
    Conflicting results may stem from differential antioxidant enzyme expression (e.g., catalase activity in mucosa vs. muscle) .

Basic Research Question

Q: What stability-indicating parameters are critical for this compound formulations under accelerated storage conditions? A: Key parameters include:

  • pH stability : Maintain within 6.0–7.5 to prevent hydrolysis.
  • Degradation product profiling via HPLC with UV detection (λ = 210 nm).
  • Thermal stress testing (40°C/75% RH for 6 months) to predict shelf life.
    Studies show citrate counterions enhance stability compared to lactate or tartrate salts due to stronger ionic interactions .

Advanced Research Question

Q: How does the choice of citrate as a counterion influence azithromycin’s pharmacological activity compared to other salts (e.g., sulfate or hydrochloride)? A: Citrate’s buffering capacity and solubility profile optimize bioavailability. Comparative studies involve:

  • In vitro dissolution testing : USP Apparatus II at 50 rpm in simulated gastric fluid.
  • Hepatic toxicity screening in animal models (e.g., histopathology of liver tissue post-administration).
  • pH-dependent solubility assays to correlate ionization state with membrane permeability.
    Citrate salts show lower hepatotoxicity than sulfate salts in murine models, attributed to reduced metabolic byproducts .

Basic Research Question

Q: What analytical techniques are recommended for quantifying this compound in environmental samples (e.g., wastewater)? A: Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI+) for trace detection. Key parameters:

  • Column : C18 reversed-phase (2.6 µm particle size).
  • Mobile phase : 0.1% formic acid in acetonitrile/water (70:30).
  • Limit of detection (LOD) : ≤10 ng/L.
    For photocatalytic degradation studies, pair with UV-Vis spectroscopy to monitor azithromycin’s absorbance at 275 nm .

Advanced Research Question

Q: How can researchers optimize CoFe₂O₄ magnetic nanoparticles (MNPs) for photocatalytic degradation of this compound in wastewater? A: Apply Box-Behnken Design (BBD) to model interactions between variables:

  • Factors : pH (3–9), MNP dosage (0.5–2.5 g/L), initial drug concentration (10–50 mg/L).
  • Response surface methodology (RSM) to maximize removal efficiency.
  • ANOVA validation : Ensure model significance (F-value >17.43, p <0.001).
    Optimal conditions (pH 7, 1.5 g/L MNPs) achieve >95% degradation under UV irradiation .

Basic Research Question

Q: What biochemical assays are used to assess azithromycin’s impact on bacterial biofilms (e.g., P. aeruginosa)? A: Standard methods include:

  • β-galactosidase reporter assays to quantify pel gene promoter activity under sub-MIC azithromycin exposure.
  • Crystal violet staining for biofilm biomass quantification.
  • Confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture.
    Azithromycin at 32 µg/mL inhibits biofilm formation by downregulating extracellular matrix synthesis genes .

Advanced Research Question

Q: How do formulation variables (e.g., freeze-drying excipients) affect the reconstitution stability of this compound injections? A: Critical factors include:

  • Lyoprotectant selection : Mannitol (5% w/v) prevents aggregation during freeze-drying.
  • Residual moisture analysis : Karl Fischer titration to ensure ≤1.5% moisture.
  • Reconstitution time : ≤30 seconds in sterile water for injection.
    Stability studies show citrate formulations retain >98% potency for 24 months at 25°C .

Basic Research Question

Q: What protocols ensure reproducibility in citrate synthase activity assays for mitochondrial function studies? A: Follow these steps:

Tissue homogenization : 0.05 M Tris buffer (pH 7.4) with protease inhibitors.

Enzyme reaction : Incubate with oxaloacetate, acetyl-CoA, and DTNB at 37°C.

Spectrophotometric detection : Measure absorbance at 412 nm (ε = 13.6 mM⁻¹cm⁻¹).
Normalize activity to protein content via BCA assay (Pierce kit) .

Advanced Research Question

Q: What mechanistic insights explain this compound’s protective effects against oxidative bladder injury in in vivo models? A: Proposed mechanisms include:

  • Mitochondrial protection : Citrate enhances ATP synthesis (measured via luminescent assays).
  • Antioxidant synergy : Polyphenols in co-administered grape suspensions scavenge ROS (validated via DPPH radical assay).
  • Gene expression modulation : Upregulation of Nrf2-mediated antioxidant pathways (qRT-PCR confirmation).
    Dual protection (direct mitochondrial support + indirect ROS neutralization) is observed in rabbit bladder models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.